3-Chloro-4-(trifluoromethoxy)phenol
Overview
Description
3-Chloro-4-(trifluoromethoxy)phenol is a useful research compound. Its molecular formula is C7H4ClF3O2 and its molecular weight is 212.55 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is used as a reagent in the preparation of isoindolinone compounds as gpr119 modulators . GPR119 is a G protein-coupled receptor that plays a crucial role in glucose homeostasis and lipid metabolism .
Mode of Action
It is known to participate in suzuki–miyaura coupling reactions , a type of cross-coupling reaction used to form carbon-carbon bonds . In this reaction, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .
Biochemical Pathways
Given its use in the synthesis of gpr119 modulators , it may indirectly influence pathways related to glucose homeostasis and lipid metabolism.
Pharmacokinetics
Its predicted properties include a boiling point of 2157±350 °C and a density of 1515±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
As a reagent in the synthesis of gpr119 modulators , it may contribute to the therapeutic effects of these compounds, which include improved glucose homeostasis and lipid metabolism .
Action Environment
It is recommended to be stored in an inert atmosphere at room temperature , suggesting that exposure to oxygen and extremes of temperature may affect its stability.
Biochemical Analysis
Biochemical Properties
3-Chloro-4-(trifluoromethoxy)phenol plays a significant role in various biochemical reactions. It is known to interact with enzymes such as GPR119 modulators, which are involved in glucose homeostasis and lipid metabolism . The compound’s interaction with these enzymes helps in the regulation of metabolic processes, making it a valuable reagent in biochemical research.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cell signaling pathways can lead to changes in cellular responses, affecting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an enzyme modulator, either inhibiting or activating enzyme activity . These interactions can lead to changes in gene expression, further influencing cellular functions and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under inert atmospheric conditions at room temperature . Its degradation over time can lead to changes in its biochemical activity.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as improved glucose homeostasis and lipid metabolism . At higher doses, it can cause toxic or adverse effects, including respiratory irritation and skin corrosion .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in these pathways is crucial for understanding its overall impact on metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its biochemical activity and function.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These factors determine its precise location within the cell, influencing its biochemical interactions and effects.
Properties
IUPAC Name |
3-chloro-4-(trifluoromethoxy)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O2/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKAPCMMTRJKTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654245 | |
Record name | 3-Chloro-4-(trifluoromethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000339-94-5 | |
Record name | 3-Chloro-4-(trifluoromethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.